Ethyl 13-chlorotridecanoate

CAS No.:

Cat. No.: VC17848689

Molecular Formula: C15H29ClO2

Molecular Weight: 276.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H29ClO2 |

|---|---|

| Molecular Weight | 276.84 g/mol |

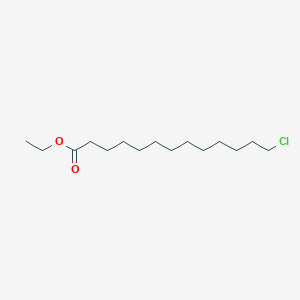

| IUPAC Name | ethyl 13-chlorotridecanoate |

| Standard InChI | InChI=1S/C15H29ClO2/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16/h2-14H2,1H3 |

| Standard InChI Key | DQUSJPDDHKYTKY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCCCCCCCCCCCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 13-chlorotridecanoate belongs to the class of chlorinated fatty acid esters. Its IUPAC name, ethyl 13-chlorotridecanoate, reflects the ethyl ester group at the carboxyl terminus and the chlorine atom at the thirteenth carbon of the tridecanoic acid backbone . The linear structure is represented by the SMILES notation CCOC(=O)CCCCCCCCCCCCCl, which confirms the positioning of functional groups .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₉ClO₂ | |

| Molecular Weight | 276.84 g/mol | |

| InChIKey | DQUSJPDDHKYTKY-UHFFFAOYSA-N | |

| PubChem CID | 15054028 | |

| CAS Registry Number | 135056-55-2 |

The compound’s stereochemistry is uncomplicated due to the absence of chiral centers, as evidenced by its single-conformation 3D structure . The chlorine atom’s electronegativity (3.0 on the Pauling scale) introduces polarity to the otherwise hydrophobic carbon chain, potentially influencing solubility and reactivity.

Synthesis and Production

Esterification Methodology

The primary synthesis route involves the esterification of 13-chlorotridecanoic acid with ethanol under acidic catalysis. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed to protonate the carbonyl oxygen, facilitating nucleophilic attack by ethanol. The reaction proceeds via reflux conditions (78–80°C) to remove water and shift equilibrium toward ester formation, achieving yields exceeding 80% in optimized setups.

Purification and Characterization

Crude product purification typically employs fractional distillation or silica gel chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms successful esterification:

-

¹H NMR: A triplet at δ 4.12 ppm (J = 7.1 Hz) corresponds to the methylene group adjacent to the ester oxygen, while the terminal chlorinated methylene group resonates at δ 3.55 ppm.

-

¹³C NMR: The carbonyl carbon appears at δ 172.8 ppm, with the chlorine-bearing carbon at δ 45.2 ppm.

Physicochemical Properties

Thermal Stability

While specific melting and boiling points are unreported in literature, analogous chlorinated esters exhibit decomposition temperatures above 200°C. The compound’s stability under storage conditions (room temperature, inert atmosphere) is inferred from its structural similarity to non-reactive fatty acid esters.

Solubility and Reactivity

Ethyl 13-chlorotridecanoate is sparingly soluble in polar solvents like water but miscible with organic solvents such as dichloromethane and ethyl acetate. The chlorine atom enhances electrophilicity at the terminal carbon, making it susceptible to nucleophilic substitution reactions—a property leveraged in downstream derivatization.

The ethyl ester group may serve as a prodrug moiety, enhancing lipid solubility for improved cellular uptake. Chlorinated hydrocarbons are investigated for antimicrobial activity, though no peer-reviewed studies specifically cite ethyl 13-chlorotridecanoate in this context.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume